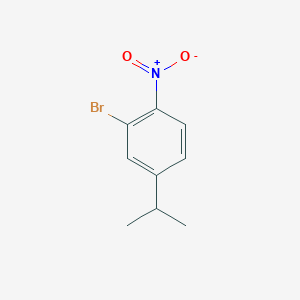
2-Bromo-4-isopropyl-1-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-4-isopropyl-1-nitrobenzene is an organic compound with the molecular formula C(9)H({10})BrNO(_2). It is a derivative of benzene, featuring a bromine atom, an isopropyl group, and a nitro group attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
-
Nitration of 2-Bromo-4-isopropylbenzene: : One common method involves the nitration of 2-bromo-4-isopropylbenzene. This reaction typically uses a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group onto the benzene ring.
-
Bromination of 4-Isopropyl-1-nitrobenzene: : Another approach is the bromination of 4-isopropyl-1-nitrobenzene. This can be achieved using bromine in the presence of a catalyst such as iron(III) bromide to selectively introduce the bromine atom at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of 2-bromo-4-isopropyl-1-nitrobenzene often involves large-scale nitration and bromination processes, utilizing continuous flow reactors to ensure efficient mixing and temperature control. These methods are designed to maximize yield and purity while minimizing the production of by-products.
化学反应分析
Types of Reactions
-
Substitution Reactions: : 2-Bromo-4-isopropyl-1-nitrobenzene can undergo nucleophilic aromatic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines or thiols.
-
Reduction Reactions: : The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride in hydrochloric acid.
Common Reagents and Conditions
Nucleophilic Substitution: Typical reagents include sodium amide (NaNH(_2)) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride (SnCl(_2)) in hydrochloric acid.
Major Products
Amination: Reduction of the nitro group yields 2-bromo-4-isopropyl-1-aminobenzene.
Thioether Formation: Substitution of the bromine atom with a thiol yields 2-(alkylthio)-4-isopropyl-1-nitrobenzene.
科学研究应用
Chemistry
In synthetic organic chemistry, 2-bromo-4-isopropyl-1-nitrobenzene serves as a versatile intermediate for the synthesis of more complex molecules
Biology and Medicine
This compound can be used in the synthesis of biologically active molecules. For instance, derivatives of this compound have been investigated for their potential antimicrobial and anticancer properties.
Industry
In the industrial sector, this compound is used as a precursor in the manufacture of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical transformations makes it a valuable building block in chemical manufacturing.
作用机制
The mechanism by which 2-bromo-4-isopropyl-1-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For example, in nucleophilic aromatic substitution, the electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromine atom. In reduction reactions, the nitro group is converted to an amino group through a series of electron transfer steps, often involving catalytic hydrogenation or chemical reductants.
相似化合物的比较
Similar Compounds
2-Bromo-4-methyl-1-nitrobenzene: Similar in structure but with a methyl group instead of an isopropyl group.
2-Bromo-4-tert-butyl-1-nitrobenzene: Features a tert-butyl group, providing greater steric hindrance compared to the isopropyl group.
2-Chloro-4-isopropyl-1-nitrobenzene: Contains a chlorine atom instead of a bromine atom, affecting its reactivity and physical properties.
Uniqueness
2-Bromo-4-isopropyl-1-nitrobenzene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The isopropyl group provides moderate steric hindrance, while the bromine and nitro groups influence the compound’s reactivity through their electron-withdrawing effects. This unique combination makes it a valuable intermediate in various synthetic applications.
属性
分子式 |
C9H10BrNO2 |
|---|---|
分子量 |
244.08 g/mol |
IUPAC 名称 |
2-bromo-1-nitro-4-propan-2-ylbenzene |
InChI |
InChI=1S/C9H10BrNO2/c1-6(2)7-3-4-9(11(12)13)8(10)5-7/h3-6H,1-2H3 |
InChI 键 |
PZJWPHFXCLKQAH-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=C(C=C1)[N+](=O)[O-])Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(2-Chloroethyl)amino]phenol](/img/structure/B12090411.png)
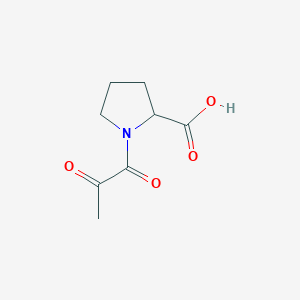
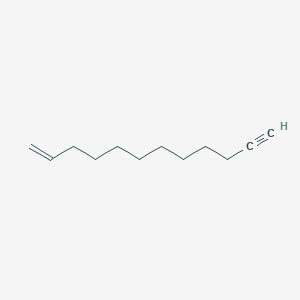






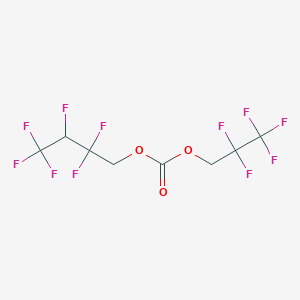
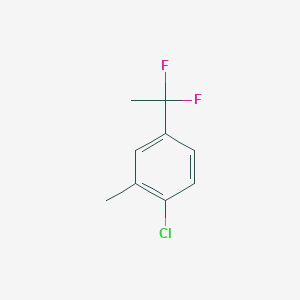

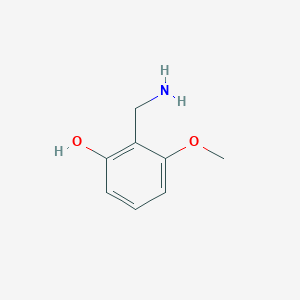
![2-[[2-(Benzoylsulfanylmethyl)-3-phenylbutanoyl]amino]propanoic acid](/img/structure/B12090483.png)
